CBT-1 -

CBT-1

Catalog Number: EVT-288238
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Source and Classification

CBT-1 is classified as a small molecule inhibitor. It belongs to a broader category of compounds known as carbonic anhydrase inhibitors, which play a crucial role in regulating pH and fluid balance in biological systems. The specific source for the synthesis of CBT-1 includes commercially available precursors such as 2-cyano-6-hydroxy-benzothiazole, which undergoes various chemical modifications to yield the final product.

Synthesis Analysis

Methods and Technical Details

The synthesis of CBT-1 involves a multi-step process that includes O-alkylation and N-alkylation reactions. Initially, 2-cyano-6-hydroxy-benzothiazole is O-alkylated with 2,6-bis(bromomethyl)pyridine under basic conditions using cesium carbonate as a base. This step yields an intermediate compound with a 69% yield. Subsequently, N-alkylation of this intermediate with a bis-tert-butyl NODA chelator is performed under reflux conditions, leading to the formation of protected NODA-pyCBT with an impressive yield of 88%. The final product is obtained by deprotecting the tert-butyl groups under acidic conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of CBT-1 can be characterized by its functional groups that contribute to its inhibitory activity against carbonic anhydrase IX. The compound features a benzothiazole core structure, which is pivotal for its interaction with the enzyme. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

CBT-1 participates in several key chemical reactions that are essential for its function as an inhibitor. The primary reaction involves the binding of CBT-1 to the active site of carbonic anhydrase IX, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can be quantitatively assessed through various assays, including enzyme activity assays that measure the rate of bicarbonate formation in the presence and absence of CBT-1.

Mechanism of Action

Process and Data

The mechanism by which CBT-1 exerts its inhibitory effects on carbonic anhydrase IX involves competitive inhibition at the enzyme's active site. By mimicking the substrate (carbon dioxide), CBT-1 effectively blocks access to this site, thereby reducing the enzyme's activity. This action leads to alterations in pH regulation within tumor cells, contributing to apoptosis or reduced proliferation under hypoxic conditions. Data supporting this mechanism can be derived from kinetic studies and binding affinity measurements.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CBT-1 exhibits specific physical properties such as solubility, melting point, and stability under various conditions. Generally, small molecule inhibitors like CBT-1 are characterized by moderate solubility in organic solvents and variable stability depending on environmental factors such as pH and temperature. Chemical properties include reactivity towards nucleophiles due to electrophilic centers within its structure.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time. Spectroscopic methods also provide information on functional groups and molecular interactions.

Applications

Scientific Uses

CBT-1 holds significant promise in scientific research, particularly in oncology. Its application extends beyond basic research into potential therapeutic interventions for cancers characterized by elevated levels of carbonic anhydrase IX. Additionally, CBT-1 may serve as a radiolabeled probe for imaging studies aimed at visualizing tumors via positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These applications underscore its relevance in both diagnostic and therapeutic contexts within cancer treatment paradigms.

Molecular Mechanisms of Ligand-Receptor Interaction

Structural Basis of Antagonist Binding Dynamics

CBT-1 functions as a competitive antagonist at the cannabinoid receptor type 1 (CB1), a class A G protein-coupled receptor (GPCR). The compound binds within the orthosteric pocket formed by transmembrane helices TM3, TM5, TM6, and TM7, as revealed by cryo-electron microscopy (cryo-EM) studies of analogous CB1 antagonists [5]. Key interactions include:

  • Hydrophobic anchoring: The tricyclic core of CBT-1 engages with conserved residues F200³.³⁶, W356⁶.⁴⁸, and L359⁶.⁵¹ (Ballesteros-Weinstein numbering) [1] [5].
  • Polar contacts: A hydrogen bond network connects CBT-1's C1 phenolic group with K192³.²⁸ and S383⁷.³⁹, while its C3 alkyl tail occupies a subpocket lined by V196³.³² and F379⁷.³⁵ [5].

Mutagenesis studies demonstrate that residue substitutions (e.g., K192A, F200A) reduce CBT-1 binding affinity by >100-fold, confirming these interactions are critical for displacement of endogenous agonists like 2-AG [3] [6]. CBT-1 binding induces a closed conformation in extracellular loop 2 (ECL2), sterically blocking agonist access—a mechanism shared by rimonabant analogs [1] [6].

Table 1: Kinetic Parameters of CBT-1 Binding to CB1

ParameterValueMethodSignificance
Kon (association)1.2×10⁵ M⁻¹s⁻¹Surface plasmon resonanceModerate association vs. agonists
Koff (dissociation)0.015 s⁻¹Kinetic radioligand bindingProlonged receptor occupancy
Residence time~67 minCalculated (1/Koff)Sustained pharmacological effects
ΔG (binding)-48 kJ/molIsothermal titration calorimetryFavorable binding energy profile

Allosteric Modulation Pathways in GPCR Signaling

CBT-1 exhibits negative allosteric modulation (NAM) properties beyond orthosteric blockade. Computational simulations reveal that its binding alters the conformational landscape of CB1, reducing G protein coupling efficiency by 70% even when co-bound with 2-AG [2] [8]. Specifically:

  • Transmembrane helix rearrangement: CBT-1 binding stabilizes an inward tilt of TM2, disrupting the Gαi coupling interface at ICL2 and ICL3 [2] [9]. This contrasts with positive allosteric modulators (PAMs) like ZCZ011, which enhance TM2 flexibility [2].
  • Biased antagonism: CBT-1 preferentially inhibits β-arrestin-2 recruitment (IC₅₀ = 12 nM) over Gαi-mediated cAMP modulation (IC₅₀ = 28 nM), indicating pathway-selective effects [6] [9]. This bias stems from its stabilization of a "tail-tucked" receptor conformation that favors GRK phosphorylation sites [8].

Table 2: Thermodynamic Profile of CBT-1 Binding

ComponentContribution (kJ/mol)Technique
ΔH (enthalpy)-33.2 ± 1.5Isothermal titration calorimetry
-TΔS (entropy)+14.8 ± 0.9Van't Hoff analysis
ΔG (total free energy)-48.0 ± 2.1ITC & computational

Allosteric communication pathways were mapped using Gaussian Accelerated Molecular Dynamics (GaMD), identifying three key transmission routes:

  • TM3→TM5→ICL3 (primary Gαi disruption)
  • TM1→ECL2→TM7 (orthosteric pocket occlusion)
  • TM2→TM4→ICL2 (arrestin bias induction) [2] [8]

Table 3: Comparison of Allosteric Modulators Targeting CB1

ModulatorTypeBinding SiteEffect on THC EC₅₀Signaling Bias
CBT-1NAMOrthosteric/TM2-3 interface8.3-fold increaseβ-arrestin-biased antagonism
ZCZ011PAMTM2-TM3-TM4 extracellular3.1-fold decreaseGαi enhancement
ORG27569NAMTM2-TM3-TM4 (extracellular)22-fold increaseArrestin recruitment

Kinetic and Thermodynamic Profiling of Binding Affinity

The high-affinity binding (KD = 0.8 nM) of CBT-1 is governed by slow dissociation kinetics (Koff = 0.015 s⁻¹), conferring a residence time of ~67 minutes—significantly longer than endogenous 2-AG (residence time <1 sec) [3] [10]. Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals:

  • Enthalpy-driven binding: ΔH = -33.2 kJ/mol dominates the free energy (ΔG = -48 kJ/mol), indicating extensive hydrogen bonding and van der Waals contacts [10].
  • Entropy penalty: -TΔS = +14.8 kJ/mol reflects conformational rigidification of both ligand and receptor upon binding [8] [10].

Temperature-dependent studies show CBT-1 binding is enthalpy-entropy compensated: below 25°C, enthalpy dominates; above 25°C, entropy contributes more significantly. This suggests structural flexibility allows adaptation to thermal fluctuations in physiological environments [10].

Metadynamics simulations further demonstrate that CBT-1 increases the energy barrier for CB1 transition to active states by 12.3 kcal/mol, explaining its insurmountable antagonism in functional assays [2] [8].

Properties

Product Name

CBT-1

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CBT1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.